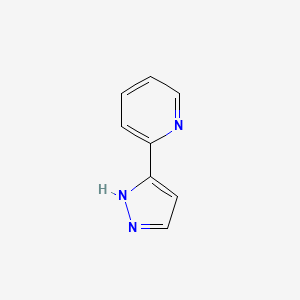

2-(1H-Pyrazol-3-Yl)Pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383939, DTXSID201257571 | |

| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-03-1, 192711-21-0 | |

| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-Pyrazol-3-yl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining 2-(1H-Pyrazol-3-yl)pyridine, a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science.[1] The document outlines key reaction pathways, presents comparative quantitative data, and offers detailed experimental protocols for reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several strategic approaches. The most prominent and efficient method involves the cyclocondensation of an appropriate precursor with hydrazine. Other notable methods include variations of the Knorr pyrazole synthesis and modern one-pot multicomponent reactions. While cross-coupling reactions are a staple in the synthesis of bi-heterocyclic compounds, a direct, high-yield protocol for this specific molecule is less commonly reported in foundational literature.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on either the pyridine or pyrazole ring. For the parent compound, the cyclocondensation of an enaminone with hydrazine hydrate stands out for its high efficiency and mild reaction conditions.

Core Synthesis Methodologies

Cyclocondensation of (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with Hydrazine Hydrate

This method is distinguished by its exceptional yield and straightforward procedure, making it a preferred route for the synthesis of this compound. The reaction proceeds via the formation of a pyrazole ring through the reaction of a 1,3-dielectrophilic precursor with hydrazine.

Logical Workflow of the Cyclocondensation Synthesis

Caption: Workflow for the synthesis of this compound via cyclocondensation.

Detailed Experimental Protocol:

A solution of (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) is prepared in ethanol (3.3 mL). To this solution, hydrazine hydrate (2 mL) is added. The reaction mixture is then heated to 60°C and maintained at this temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature. The solvent is subsequently removed under reduced pressure to yield the crude product. The resulting pale yellow solid is this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 97.3% | [2] |

| Product Form | Pale yellow solid | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H) | [2] |

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr pyrazole synthesis is a classical and widely applicable method for the formation of pyrazole rings.[3][4] This method involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the synthesis of this compound, this would involve a 1,3-dicarbonyl compound bearing a pyridin-2-yl group.

General Knorr Synthesis Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)Pyridine (CAS: 75415-03-1): A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)pyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, combining both a pyridine and a pyrazole ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in drug development. The guide highlights the potential of this scaffold as a core component in the design of kinase inhibitors and receptor modulators, supported by data on its derivatives and detailed experimental protocols for relevant biological assays. Furthermore, key signaling pathways associated with the therapeutic targets of pyrazolyl-pyridine derivatives are visualized to provide a deeper understanding of their potential mechanisms of action.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating pyrazole and pyridine rings have shown significant promise due to their diverse biological activities. This compound (CAS: 75415-03-1) is a key intermediate and structural motif in the development of compounds targeting a range of diseases, including cancer and neurological disorders.[1] Its ability to act as a bidentate ligand also makes it a valuable component in coordination chemistry, leading to the formation of metal complexes with potential catalytic and therapeutic applications. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in leveraging the properties of this important scaffold.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 75415-03-1 | [2] |

| Molecular Formula | C₈H₇N₃ | [3] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 122 - 126 °C | [1] |

| Purity | ≥ 97% | [3] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the cyclization of a chalcone precursor with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-(Pyridin-2-yl)ethan-1-one

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. A mixture of 1-(pyridin-2-yl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, typically at reflux, for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.

-

Step 2: Synthesis of this compound. The crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is dissolved in ethanol. Hydrazine hydrate is then added to the solution, and the mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to afford this compound as a solid.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. While specific biological data for the parent compound is limited in publicly available literature, its derivatives have been extensively studied as potent inhibitors of various enzymes and modulators of receptors.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolyl-pyridine core has been identified as a key pharmacophore in the development of potent kinase inhibitors.

-

ALK5 Inhibition: Derivatives of 2-(1H-pyrazol-1-yl)pyridine, a constitutional isomer of the title compound, have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). These compounds have shown potential in preventing dermal scarring by modulating the TGF-β signaling pathway.

-

JNK Inhibition: The 4-(pyrazol-3-yl)-pyridine scaffold has been utilized to develop novel inhibitors of c-Jun N-terminal kinase (JNK). Optimization of this scaffold has led to the discovery of potent compounds with good in vivo profiles, suggesting their potential in treating inflammatory and neurodegenerative diseases.

Receptor Modulation

G-protein coupled receptors (GPCRs) are another important class of drug targets. The pyrazolyl-pyridine scaffold has been incorporated into molecules designed to modulate the activity of these receptors.

-

Adenosine A2A Receptor Antagonism: Derivatives containing the 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold have been optimized as potent antagonists of the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.

Anticancer and Antimicrobial Activities

The versatility of the pyrazolyl-pyridine scaffold extends to its demonstrated anticancer and antimicrobial activities.

-

Anticancer Activity: Various derivatives of pyrazolopyridines have been synthesized and evaluated for their in vitro anticancer activity against a range of human tumor cell lines, with some compounds exhibiting significant inhibitory effects at low concentrations.

-

Antimicrobial Activity: Metal complexes of pyrazole derivatives, including those with pyridine moieties, have shown promising antibacterial and antifungal activities.

| Derivative Class | Target | Activity (IC₅₀/Ki) | Application |

| 2-(1H-Pyrazol-1-yl)pyridine derivatives | ALK5 (TGF-βRI Kinase) | nM range | Dermal Scarring |

| 4-(Pyrazol-3-yl)-pyridine derivatives | JNK3 | 160 nM | Neuroinflammation |

| Pyrazolyl-pyrimidin-amine derivatives | Adenosine A2A Receptor | 0.22 nM (Ki) | Parkinson's Disease |

| Pyrazolopyridine derivatives | Various Cancer Cell Lines | µM to nM range | Oncology |

Experimental Protocols for Biological Assays

To facilitate further research and development of this compound derivatives, this section provides detailed protocols for key biological assays relevant to their potential therapeutic applications.

ALK5 Kinase Assay (In Vitro)

This assay determines the ability of a test compound to inhibit the enzymatic activity of ALK5.

-

Materials:

-

Recombinant human ALK5 (TGF-βRI) enzyme

-

Myelin Basic Protein (MBP) as substrate

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Test compound (e.g., this compound derivative)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the test compound, and the ALK5 enzyme.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the incorporated phosphate on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

JNK Kinase Assay (In Vitro)

This assay measures the inhibition of JNK activity by a test compound.

-

Materials:

-

Recombinant human JNK enzyme

-

GST-c-Jun (1-79) as substrate

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, and 0.1 mM Na₃VO₄)

-

Test compound

-

Glutathione-sepharose beads

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the JNK enzyme, GST-c-Jun substrate, and the test compound in the kinase assay buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding EDTA.

-

Add glutathione-sepharose beads to capture the GST-c-Jun substrate.

-

Wash the beads to remove unbound [γ-³³P]ATP.

-

Measure the radioactivity of the beads using a scintillation counter.

-

Determine the IC₅₀ value of the test compound.

-

Adenosine A2A Receptor Binding Assay

This assay determines the affinity of a test compound for the adenosine A2A receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human adenosine A2A receptor

-

[³H]-ZM241385 (a high-affinity A2A antagonist radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA)

-

Test compound

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, [³H]-ZM241385, and the test compound in the binding buffer.

-

For non-specific binding determination, use a high concentration of a known A2A receptor ligand (e.g., theophylline).

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound.

-

Signaling Pathways and Mechanisms of Action

To provide a clearer understanding of the potential therapeutic applications of this compound derivatives, this section visualizes the key signaling pathways they may modulate.

TGF-β/ALK5 Signaling Pathway

Derivatives of this compound have been explored as inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. This pathway is crucial in cellular processes like proliferation, differentiation, and fibrosis.

Caption: TGF-β signaling pathway and the inhibitory action of a this compound derivative on ALK5.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by stress stimuli and plays a role in inflammation and apoptosis.

Caption: The JNK signaling cascade and the inhibitory effect of a 4-(Pyrazol-3-yl)-Pyridine derivative.

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A receptor is a Gs-coupled GPCR that, upon activation by adenosine, initiates a signaling cascade leading to an increase in intracellular cAMP levels.

Caption: Adenosine A2A receptor signaling and its antagonism by a pyrazolyl-pyrimidin-amine derivative.

Conclusion

This compound is a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the design of novel therapeutic agents. The demonstrated potential of the pyrazolyl-pyridine core in targeting key signaling pathways involved in cancer, inflammation, and neurological disorders underscores its importance for further investigation. This technical guide provides a solid foundation for researchers to explore the full potential of this compound and its derivatives in the quest for new and effective medicines.

References

molecular structure of 2-(1H-Pyrazol-3-Yl)Pyridine

An In-Depth Technical Guide to the Molecular Structure of 2-(1H-Pyrazol-3-yl)Pyridine

Introduction

This compound is a heterocyclic organic compound that incorporates both a pyridine and a pyrazole ring system. Its structural arrangement makes it a significant molecule in medicinal chemistry and materials science. As a bidentate ligand, it readily coordinates with metal ions, forming stable complexes that are investigated for catalytic and therapeutic applications, including potential antitumor activity.[1][2] This compound also serves as a crucial intermediate and building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.[1]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require detailed structural and procedural information.

Physicochemical and Structural Properties

This compound is typically a pale yellow solid or crystalline powder at room temperature.[3][4] Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 75415-03-1 | [4][5][6] |

| Molecular Formula | C₈H₇N₃ | [5][6] |

| Molecular Weight | 145.16 g/mol | [4][5] |

| Melting Point | 119-120°C | [4] |

| Boiling Point | 362.2±17.0 °C (Predicted) | [4] |

| Density | 1.214±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the reaction of a propenone intermediate with hydrazine hydrate. This process involves a cyclization reaction to form the pyrazole ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on established literature methods.[2][3]

-

Dissolution: Dissolve 1 g (6.2 mmol) of the precursor compound, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, in 3.3 mL of ethanol in a suitable reaction flask.

-

Addition of Reagent: Add 2 mL of hydrazine hydrate to the solution.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 30 minutes with stirring.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Remove the solvent under vacuum to yield the crude product.

-

Purification: The resulting pale yellow solid (approximately 875 mg, 97.3% yield) can be further purified if necessary, for example, by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.

3.2.1 ¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.66 | Doublet (d) | 4.8 | 1H | Pyridine-H6 |

| 7.75 | Doublet (d) | 3.6 | 2H | Pyridine-H3, H4 or H5 |

| 7.67 | Doublet (d) | 2.0 | 1H | Pyrazole-H5 |

| 7.23-7.27 | Multiplet (m) | - | 1H | Pyridine-H4 or H5 |

| 6.81 | Doublet (d) | 2.0 | 1H | Pyrazole-H4 |

Molecular Structure and Crystallography

The core structure consists of a pyridine ring linked at its 2-position to the 3-position of a pyrazole ring. In related structures, the dihedral angle between the planes of the pyrazole and pyridine rings is typically small (e.g., 9.23° in the benzoyl derivative), indicating that the two rings are nearly coplanar.[7] This planarity is a critical feature, influencing the molecule's ability to act as a chelating ligand and participate in π-stacking interactions.

Caption: Atom connectivity in the this compound molecule.

Due to the lack of specific crystallographic data for the title compound, a table of bond lengths and angles cannot be definitively provided. Researchers should refer to data from closely related analogs while acknowledging potential variations.[8][9]

Applications in Research and Development

The unique structure of this compound makes it a valuable scaffold in several scientific domains. Its primary roles can be categorized as a versatile ligand in coordination chemistry and as a key building block for synthesizing bioactive molecules.

Caption: Logical relationships in the application of this compound.

-

Coordination Chemistry: The nitrogen atoms of the pyridine and pyrazole rings act as donor sites, allowing the molecule to chelate with various metal ions. The resulting complexes are studied for their catalytic properties, magnetic behavior, and potential as luminescent materials.[10]

-

Pharmaceutical Development: The scaffold is a common feature in molecules designed for biological activity. It serves as an intermediate for synthesizing drugs targeting cancer and neurological disorders.[1] Its ability to form stable structures and interact with biological targets makes it a compound of high interest for medicinal chemists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 75415-03-1 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 75415-03-1 [m.chemicalbook.com]

- 5. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

2-(1H-Pyrazol-3-Yl)Pyridine chemical properties

An In-depth Technical Guide to 2-(1H-Pyrazol-3-Yl)Pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals involved in drug development, materials science, and synthetic organic chemistry.

Core Chemical and Physical Properties

This compound, also known as 3-(2-Pyridyl)pyrazole, is a bicyclic aromatic compound containing both a pyridine and a pyrazole ring. Its unique structure makes it a valuable ligand in coordination chemistry and a key building block for more complex molecules.[1]

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2][3][4] |

| CAS Number | 75415-03-1 | [1][2][5][6] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Purity | ≥ 98% | [1] |

Physicochemical Data

The following table summarizes key physicochemical properties, many of which are predicted values derived from computational models.

| Property | Value | Source(s) |

| Melting Point | 119 - 126 °C | [1][6] |

| Boiling Point | 362.2 ± 17.0 °C (Predicted) | [7][8] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [7][8] |

| pKa | 11.36 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in Methanol | [7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[3][5]

-

¹³C-NMR (Solvent: DMSO-D6:TFA): Data is available and indicates the presence of 8 distinct carbon environments as expected from the molecular structure.[9]

Mass Spectrometry (MS)

-

GC-MS: Mass spectrometry data confirms the molecular weight of the compound.[2]

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₇N₃ [M+]: 145.06345; Found: 145.06351.[10]

Other Spectroscopic Data

-

Infrared (IR) and Raman Spectra: Available data can be used to identify characteristic vibrational modes of the pyridine and pyrazole rings.[2]

-

UV-Vis Spectroscopy: Maximum absorption wavelength (λmax) is observed at 303 nm in aqueous acetonitrile.[5]

Synthesis of this compound

The compound can be synthesized through the condensation of a chalcone-like precursor with hydrazine hydrate.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on a reported high-yield synthesis.[3][5]

-

Reaction Setup: Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) and hydrazine hydrate (2 mL) in ethanol (3.3 mL) in a suitable reaction vessel.

-

Heating: Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.

-

Reaction Monitoring: The reaction progress can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature.

-

Isolation: Remove the solvent under vacuum to yield the crude product.

-

Purification: The resulting pale yellow solid can be further purified if necessary, though this procedure reports a high yield of 97.3% (874.7 mg) without extensive purification.[3][5]

Reactivity and Applications

This compound is a compound of significant interest due to its versatile applications in coordination chemistry, catalysis, and medicinal chemistry.[1]

Caption: Major application areas of this compound.

Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyridine and pyrazole rings make this molecule an excellent bidentate chelating ligand for various metal ions.[1][11] This property is exploited in several areas:

-

Homogeneous Catalysis: Protic pyrazole complexes are versatile in catalysis.[12] For instance, an iridium(III) complex incorporating this ligand has been shown to catalyze the dehydrogenation of formic acid to produce hydrogen.[12]

-

Materials Science: It is used to formulate advanced materials, including stable metal-organic frameworks (MOFs) and coordination polymers.[1]

Pharmaceutical and Biological Applications

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[13] this compound itself is an active area of research in drug discovery.

-

Antitumor Activity: It serves as an intermediate in the synthesis of pyrazolidine alcohol-copper complexes that have demonstrated antitumor activity.[5] The broader class of pyrazole derivatives is known to exhibit anti-inflammatory, analgesic, and anticancer properties.[13][14]

-

Drug Development Intermediate: The compound is a key intermediate for synthesizing more complex pharmaceutical agents, particularly those targeting cancer and neurological disorders.[1]

-

Agrochemicals: It is also utilized in the formulation of agrochemicals for pest control, contributing to sustainable agriculture.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. It should be stored at room temperature, sealed in a dry environment, and preferably in a cool, dark place.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 75415-03-1 [chemicalbook.com]

- 6. 3-(2-pyridyl)pyrazole | CAS#:75415-03-1 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 75415-03-1 [m.chemicalbook.com]

- 8. This compound | 75415-03-1 [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthesis protocol for 2-(1H-Pyrazol-3-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The information is presented to support research and development activities, offering detailed experimental procedures and clearly structured data for easy reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The data presented below has been compiled from various sources and is provided for different deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃[1] | Multiplicity | Coupling Constant (J, Hz) |

| H6 (Pyridine) | 8.66 | d | 4.8 |

| H3, H4 (Pyridine) | 7.75 | d | 3.6 |

| H5 (Pyrazole) | 7.67 | d | 2.0 |

| H5 (Pyridine) | 7.23-7.27 | m | - |

| H4 (Pyrazole) | 6.81 | d | 2.0 |

Note: Chemical shifts can vary slightly depending on the concentration and the specific batch of the deuterated solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆:TFA[2] |

| Pyridine C2 | ~150 |

| Pyridine C6 | ~149 |

| Pyrazole C3 | ~145 |

| Pyridine C4 | ~136 |

| Pyrazole C5 | ~130 |

| Pyridine C5 | ~122 |

| Pyridine C3 | ~120 |

| Pyrazole C4 | ~105 |

Note: The provided data is based on a spectrum obtained in a DMSO-d₆:TFA solvent mixture. Chemical shifts can differ in other solvents.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Exact Mass | 145.063997 g/mol | [4] |

| Ionization Mode | GC-MS | [3] |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (pyrazole ring) |

| 3100-3000 | C-H stretching (aromatic) |

| ~1600 | C=N stretching (pyridine ring) |

| 1580-1450 | C=C stretching (aromatic rings) |

| ~1450 | C-N stretching |

| Below 900 | C-H out-of-plane bending |

Note: The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[1]

This protocol is adapted from a known literature procedure.

Materials:

-

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Precursor)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 1 gram (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in 3.3 mL of ethanol in a round-bottom flask.

-

Add 2 mL of hydrazine hydrate to the solution.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting pale yellow solid is this compound. The reported yield is approximately 97.3%.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard 30° pulse

-

Spectral Width: -2 to 10 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0 to 160 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

Instrumental Parameters (Typical):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer

-

Accessory: Sample holder for KBr pellets or an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Visualizations

The following diagrams illustrate the synthesis workflow and a logical process for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)pyridine

This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and applications.

Nomenclature and Structure

The nomenclature of pyrazole derivatives can be complex due to tautomerism. For this compound, the pyrazole ring can exist in two tautomeric forms, leading to interchangeable numbering of the pyrazole ring positions.

IUPAC Name: The preferred IUPAC name is 2-(1H-pyrazol-5-yl)pyridine [1]. However, it is widely referred to as this compound in chemical literature and commercial catalogs. This ambiguity arises from the tautomeric nature of the unsubstituted pyrazole ring.

Synonyms: This compound is known by a variety of synonyms, reflecting its structure and common usage in research and commerce.

-

2-(3-Pyrazolyl)pyridine

-

2-(Pyrazol-3-yl)-pyridine[1]

-

3-(2-pyridyl)pyrazole[6]

-

5-(2-pyridinyl)pyrazole[1]

CAS Number: 75415-03-1[1][3][4][5][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃ | [1][3][7] |

| Molecular Weight | 145.16 g/mol | [1][6][7] |

| Melting Point | 119 - 126 °C | [3][6] |

| Boiling Point | 362.2 ± 17.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| XLogP3-AA | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Purity | Typically ≥95% - >98% (GC) | [3][4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[8][9]

-

IR and Raman Spectra: FT-IR and FT-Raman spectra have been recorded and are available in spectral databases.[1]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and high-yielding method involves the reaction of a chalcone analog with hydrazine hydrate.

Synthesis of this compound from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

This protocol describes the cyclization reaction with hydrazine hydrate to form the pyrazole ring.

Materials:

-

3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Precursor)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 1 gram (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in 3.3 mL of ethanol.

-

Add 2 mL of hydrazine hydrate to the solution.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under vacuum to yield the crude product.

-

The resulting pale yellow solid is this compound. The reported yield is approximately 97.3%.[8][9]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications and Research Interest

This compound is a versatile heterocyclic compound with a broad spectrum of applications, primarily driven by its ability to act as a scaffold in the design of more complex molecules.[3]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3] Its structure is a key component in compounds being investigated for the treatment of cancer and neurological disorders.[3] The pyrazole and pyridine moieties can engage in various interactions with biological targets. It is also used to prepare pyrazolidine alcohol-copper complexes that exhibit antitumor activity.[9]

-

Organic Synthesis: As a building block, it facilitates the creation of more elaborate molecular architectures.[3]

-

Materials Science: In coordination chemistry, it functions as a ligand for the formation of metal complexes. These complexes can have applications as catalysts in organic reactions.[3]

-

Agricultural Chemistry: The scaffold is utilized in the development of agrochemicals for pest control, contributing to sustainable agricultural practices.[3]

The diagram below illustrates the key application areas of this compound.

Caption: Key application areas of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

References

- 1. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 75415-03-1 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 75415-03-1: this compound | CymitQuimica [cymitquimica.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 3-(2-pyridyl)pyrazole | CAS#:75415-03-1 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 75415-03-1 [chemicalbook.com]

The Advent and Ascendance of Pyrazolylpyridine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of coordination chemistry, the emergence and development of pyrazolylpyridine ligands represent a significant advancement, offering a versatile platform for the construction of novel metal complexes with tailored electronic and steric properties. Analogs of the well-established 2,2'-bipyridine ligands, pyrazolylpyridines possess a unique combination of features, including straightforward synthesis, tunable functionality, and the ability to form neutral metal complexes through deprotonation of the pyrazole NH group.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyrazolylpyridine ligands, with a focus on their synthesis, the properties of their metal complexes, and their role in catalysis and supramolecular chemistry.

Historical Perspective and Key Discoveries

The journey of pyrazolylpyridine ligands began in the early 1990s. A pivotal moment in their history was the first reported synthesis of unsubstituted 2-(1H-pyrazol-3(5)-yl)pyridine in 1992 by German researchers Brunner and Scheck.[2] Their method involved the condensation of 2-acetylpyridine with N,N-dimethylformamide diethyl acetal, followed by cyclization with hydrazine. This initial breakthrough laid the groundwork for the exploration of a new class of chelating ligands.

Subsequent research, notably by Professor Thiel and his collaborators, further illuminated the potential of these ligands in metal-catalyzed reactions, including olefin transformations, hydrosilylation, and CO2 hydrogenation.[2] The development of synthetic methodologies for 2,6-bis(pyrazolyl)pyridine ligands, which function as tridentate analogs of terpyridine, expanded the coordination chemistry possibilities and opened avenues for creating more complex and stable metal architectures.[3] The early 2000s saw a surge in the design and synthesis of new multidentate ligands based on pyrazolyl-pyridine units, further diversifying the field.[4]

A significant evolution in the application of these ligands has been in the realm of supramolecular chemistry, particularly in the self-assembly of intricate coordination cages.[5][6] These structures exhibit remarkable guest-binding properties and have shown promise in catalysis.[5][6] More recent developments have focused on harnessing the unique photophysical properties of pyrazolylpyridine metal complexes for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[2][7] The proton-responsive nature of the pyrazole NH group has also been exploited in the design of "protic" pyrazole complexes for cooperative catalysis.[8]

Synthesis of Pyrazolylpyridine Ligands

The synthetic accessibility of pyrazolylpyridine ligands is a key factor in their widespread adoption. Various methods have been developed to produce a diverse range of these ligands with different substitution patterns and connectivity.

General Synthetic Routes

There are two primary isomers of pyrazolylpyridine ligands: 2-(1H-pyrazol-1-yl)pyridines and 2-(1H-pyrazol-3(5)-yl)pyridines.

-

2-(1H-Pyrazol-1-yl)pyridines: The most common approach for the synthesis of this isomer is the coupling of a pyridine bearing a leaving group in the 2-position with a pyrazole.[2]

-

2-(1H-Pyrazol-3(5)-yl)pyridines: The synthesis of this isomer often involves the cyclization of a precursor containing both the pyridine and a latent pyrazole ring. The seminal synthesis by Brunner and Scheck is a prime example.[2] An alternative route involves the [3+2] cycloaddition of an alkyne with a suitable nitrogen-containing species.[2]

The functionalization of the pyrazole or pyridine rings allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.[2]

Experimental Protocols

Below are representative experimental protocols for the synthesis of key pyrazolylpyridine ligands.

Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

This protocol is based on the reaction of an enaminone with hydrazine hydrate.

Materials:

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) in ethanol (3.3 mL).

-

Add hydrazine hydrate (2 mL) to the solution.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under vacuum to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of 2,6-bis(1H-pyrazol-1-yl)pyridine

This procedure involves the reaction of 2,6-dihalopyridine with pyrazole in the presence of a base.

Materials:

-

2,6-Dibromopyridine

-

Pyrazole

-

Potassium carbonate

-

Diglyme

Procedure:

-

In a round-bottom flask, combine 2,6-dibromopyridine, an excess of pyrazole, and potassium carbonate.

-

Add diglyme as the solvent.

-

Heat the reaction mixture under an inert atmosphere for an extended period (e.g., 3 days).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Properties and Applications of Pyrazolylpyridine Metal Complexes

The coordination of pyrazolylpyridine ligands to metal centers gives rise to complexes with a wide array of interesting and useful properties.

Catalytic Activity

Pyrazolylpyridine complexes have demonstrated significant catalytic activity in a variety of organic transformations. The tunability of the ligand framework allows for the optimization of catalyst performance.

| Catalyst System | Reaction | Key Findings |

| Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex | Transfer Hydrogenation of Ketones | Exceptionally high catalytic activity, with turnover frequencies (TOFs) up to 720,000 h⁻¹. The NH functionality of the pyrazole is crucial for the high reaction rate.[9] |

| In situ Copper(II) Pyrazolylpyridine Complexes | Catecholase Activity | The nature of the counter anion and the ligand structure significantly influence the catalytic rate. Copper acetate complexes showed higher activity.[10] |

| Protic Pyrazole Iridium Complexes | Dehydrogenation of Formic Acid | The protic NH group of the pyrazole ligand plays a key role in the catalytic cycle, likely through proton transfer. |

Photophysical Properties

The unique electronic structure of pyrazolylpyridine ligands, particularly their ability to participate in metal-to-ligand charge transfer (MLCT) transitions, makes their metal complexes promising candidates for photophysical applications.

| Complex Type | Emission Color | Quantum Yield (Φ) | Lifetime (τ) | Application |

| Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphines | Yellow-Green | 1-78% | 19-119 µs | Solid-state lighting |

| Iridium, Cadmium, Zinc, and Nickel complexes with N-pyridyl-substituted pyrazoles | Varies | - | - | Photoactive compounds |

| Copper(I) complexes with pyrazolylpyridine ligands | - | Nearly quantitative | - | Organic Light-Emitting Diodes (OLEDs) |

Note: Data is compiled from various sources and specific values can vary based on the exact ligand, metal, and experimental conditions.[7][11]

Supramolecular Chemistry and Coordination Cages

A particularly exciting area of research involves the use of bis(pyrazolylpyridine) ligands in the self-assembly of coordination cages. These hollow, cage-like structures can encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis.[5][6]

Flexible bridging ligands with two bidentate pyrazolylpyridine units can assemble with transition metal dications to form a variety of cage structures, from M4L6 tetrahedra to larger M16L24 assemblies.[5] The guest-binding properties of these cages, particularly M8L12 species, have been extensively studied, with binding constants for neutral organic guests in water reaching up to 10⁸ M⁻¹.[1][12]

Visualizations

Logical Relationship of Pyrazolylpyridine Ligand Development

Caption: Evolution of Pyrazolylpyridine Ligands

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and Characterization Workflow

Signaling Pathway for Catalytic Application

References

- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and characterization of heptacoordinated molybdenum( ii ) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03264K [pubs.rsc.org]

- 9. Synthesis, structural, and photophysical properties of pyrazolyl bis(pentafluorophenyl)boron complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

fundamental reactivity of 2-(1H-Pyrazol-3-Yl)Pyridine

An In-depth Technical Guide to the Fundamental Reactivity of 2-(1H-Pyrazol-3-Yl)Pyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound featuring two interconnected nitrogen-containing aromatic rings: a pyridine and a pyrazole. This unique structural arrangement imparts a rich and diverse reactivity profile, making it a valuable scaffold in medicinal chemistry, a versatile ligand in coordination chemistry, and a key building block in materials science and organic synthesis.[1] This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, detailing its synthesis, the distinct reactivity of each heterocyclic core, its coordination behavior with metal ions, and its applications. The content is supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Synthesis of the this compound Scaffold

The most prevalent and high-yielding synthesis of this compound involves the cyclocondensation of a suitable precursor with hydrazine. A common strategy employs the reaction of an enaminone with hydrazine hydrate.

Caption: General synthesis workflow for this compound.

This method is efficient, often proceeding in high yield under mild conditions. The reaction involves the initial nucleophilic attack of hydrazine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 60 | 0.5 | 97.3 | [2] |

Core Reactivity of the Heterocyclic Moieties

The reactivity of this compound is best understood by considering the individual and synergistic properties of its pyrazole and pyridine rings.

Caption: Overview of the fundamental reactivity pathways for this compound.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle. Its key reactive sites are the N1-proton, the N2-nitrogen, and the C4-carbon.

-

N-H Acidity and Deprotonation: The N-H proton is Brønsted acidic and can be readily removed by a base.[3] The resulting pyrazolate anion is a powerful nucleophile and a key intermediate in N-substitution reactions and the formation of anionic metal complexes.[3][4]

-

N-Substitution (Alkylation and Arylation): The pyrazole nitrogen can act as a nucleophile.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents, typically in the presence of a base, yields N-alkylated products.[5][6][7] The regioselectivity (N1 vs. N2) can be influenced by steric factors and reaction conditions.[6]

-

N-Arylation: In a form of nucleophilic aromatic substitution, the pyrazolate anion can attack electron-deficient aryl halides, such as nitrofluoro benzene, to yield N-aryl derivatives.[8] This reaction proceeds in excellent yield and is regioselective for the N1 position, likely due to steric hindrance from the adjacent pyridyl ring.[8]

-

-

Electrophilic Substitution: The electron-rich nature of the pyrazole ring facilitates electrophilic aromatic substitution, which occurs preferentially at the C4 position.[9]

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which makes its reactivity distinct from that of the pyrazole moiety.

-

Basicity and N-Coordination: The lone pair on the pyridine nitrogen is basic and is the primary site of protonation and coordination to Lewis acids and metal centers.

-

Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.[12][13] Reactions require harsh conditions (high temperatures and pressures) and substitution occurs primarily at the C3 and C5 positions.[12][14]

-

Nucleophilic Aromatic Substitution (SNAr): While the parent scaffold is unreactive, if a good leaving group (e.g., a halide) is present at the C2 or C4 positions of the pyridine ring, it can be displaced by strong nucleophiles via an addition-elimination mechanism.[15][16]

-

N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids to form the corresponding pyridine N-oxide derivative.[17]

Coordination Chemistry

A dominant feature of this compound's reactivity is its function as a bidentate, N,N'-chelating ligand for a wide range of transition metals, including copper, iron, iridium, and nickel.[3][4][18] It exhibits two primary coordination modes, which are crucial for its application in catalysis and materials science.

Caption: The two primary coordination modes of this compound with a metal ion.

-

Neutral Ligand Coordination: The ligand coordinates in its protonated form through the pyridine nitrogen and the N2 nitrogen of the pyrazole ring. This typically results in the formation of a cationic complex, for example, [Cu(N^N)(P^P)]+.[18]

-

Anionic Ligand Coordination: Following deprotonation of the pyrazole N-H, the resulting pyrazolate anion coordinates.[3] This ability to form a deprotonated pyrazolate-anion allows it to compensate for the positive charge of the metal center, yielding neutral complexes.[4][18] This is a significant advantage for applications such as fabricating thin films for Organic Light-Emitting Diodes (OLEDs).[18]

The resulting metal complexes have found applications as catalysts for hydrogen evolution, transfer hydrogenation, and olefin transformations.[3][19]

| Metal Complex | Application | Key Feature | Quantum Yield (QY) | Lifetime (µs) | Reference |

| [Cu(I)(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)(Phosphine)]+ | OLEDs | Bright yellow-green emission | 1 - 78% | 19 - 119 | [18] |

| [Ir(III)(this compound)]+ | Catalysis (Hydrogen Evolution) | Metal-ligand cooperation | - | - | [3] |

Experimental Protocols

Synthesis of this compound[2]

-

Materials: 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, approx. 6.2 mmol), hydrazine hydrate (2 mL), ethanol (3.3 mL).

-

Procedure:

-

Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at 60°C for 30 minutes. Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under vacuum to afford the product.

-

-

Yield: 874.7 mg (97.3%) of a pale yellow solid.

-

Characterization (¹H-NMR, 400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[2]

N-Arylation via Nucleophilic Aromatic Substitution[8]

-

Materials: this compound, 4-nitrofluorobenzene, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Combine this compound, 4-nitrofluorobenzene, and K₂CO₃ in DMSO.

-

Heat the reaction mixture. The specific temperature and time should be optimized and monitored by TLC.

-

After the reaction is complete, cool the mixture and perform an aqueous workup to remove DMSO and salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product, typically by column chromatography.

-

-

Product: 2-[1-(4-Nitrophenyl)-1H-pyrazol-3-yl]pyridine. The reaction is reported to proceed in excellent yield.[8]

Conclusion

This compound possesses a dualistic reactivity profile governed by its electron-rich pyrazole and electron-deficient pyridine rings. Key transformations include N-substitution and C4-electrophilic substitution on the pyrazole ring, and N-oxidation or nucleophilic substitution (with appropriate leaving groups) on the pyridine ring. Its most prominent chemical property is its role as a versatile N,N'-chelating ligand, capable of forming both cationic and neutral complexes through its protonated and deprotonated states, respectively. This tunable reactivity and coordination behavior underpins its widespread use in the development of novel catalysts, advanced materials, and pharmacologically active agents, making it a molecule of significant interest for ongoing and future research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. znaturforsch.com [znaturforsch.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]

- 18. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Pyrazol-3-Yl)Pyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, formed by the fusion of pyrazole and pyridine rings, serves as a versatile framework for the development of novel therapeutic agents across a wide range of disease areas.[1][2] Derivatives and analogs of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent modulatory effects on central nervous system targets.[3][4][5][6]

The unique electronic properties and conformational flexibility of the pyrazolopyridine core allow for fine-tuning of its interactions with various biological targets. Researchers have successfully developed compounds with high potency and selectivity by modifying the substituents on both the pyrazole and pyridine rings.[7][8][9] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies to aid in ongoing research and development efforts.

Synthesis and Characterization

The synthesis of the this compound core and its derivatives is typically achieved through cyclocondensation reactions. A common and effective method involves the reaction of a precursor molecule with hydrazine hydrate.

General Experimental Protocol: Synthesis of this compound

A widely used method for synthesizing the parent compound this compound involves the cyclization of an appropriate precursor with hydrazine hydrate.[10]

Materials:

-

Precursor compound (e.g., 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one) (1.0 g, 1 equivalent)

-

Hydrazine hydrate (2.0 mL)

-

Ethanol (3.3 mL)

Procedure:

-

The precursor compound is dissolved in ethanol in a round-bottom flask.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to 60°C and stirred for 30 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude product.

-

The resulting solid is then purified, typically by recrystallization or column chromatography, to afford the final product.[10]

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For this compound, typical 1H-NMR signals in CDCl3 are observed at δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), and 6.81 (d, J = 2Hz, 1H).[10]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections detail their activity as anticancer agents and modulators of the M4 muscarinic acetylcholine receptor.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of pyrazole-pyridine analogs against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[4][9]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine analog 5e | Human Hepatoma (7402) | Antitumor Activity | 4.55 | [6] |

| Pyrazolo[3,4-d]pyrimidine analog 5e | Human Hepatoma (7221) | Antitumor Activity | 6.28 | [6] |

| Polysubstituted pyrazole 59 | Hepatocellular Carcinoma (HepG2) | Antitumor Activity | 2.0 | [4] |

| Pyrazolo[3,4-b]pyridine 6n | HeLa | Antiproliferative | - | [9] |

| Pyrazolo[4,3-c]pyridine derivative 41 | Breast Cancer (MCF-7) | Antiproliferative | 1.937 (µg/mL) | [4] |

| Pyrazolo[4,3-c]pyridine derivative 41 | Hepatocellular Carcinoma (HepG2) | Antiproliferative | 3.695 (µg/mL) | [4] |

| Pyrazolo[4,3-c]pyridine derivative 42 | Colon Carcinoma (HCT116) | Antiproliferative | 2.914 (µg/mL) | [4] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

The plate is incubated for a further 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved by adding a solubilization buffer.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Modulation of Muscarinic Acetylcholine Receptor M4

Certain pyrazol-4-yl-pyridine derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[11][12][13] The M4 receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia.[11][12][13] PAMs offer a promising therapeutic strategy by enhancing the response of the receptor to the endogenous neurotransmitter, acetylcholine, which can lead to improved efficacy and fewer side effects compared to direct agonists.[11]

Quantitative Data for M4 Receptor Modulators

| Compound | Parameter | Value | Assay | Reference |

| Compound 12 | Radiochemical Yield | 28 ± 10% | Radiosynthesis | [12][13] |

| Compound 12 | Radiochemical Purity | >99% | Radiosynthesis | [12][13] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human M4 receptor (hM4).

-

Radiolabeled antagonist, such as [3H]NMS (N-methylscopolamine).

-

Test compounds (pyrazol-4-yl-pyridine derivatives).

-

Assay buffer (e.g., PBS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist ([3H]NMS) and increasing concentrations of the test compound.

-

The incubation is carried out in a 96-well plate at room temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The data is analyzed to determine the affinity (Ki or IC50) of the test compound for the receptor.[7][14]

Visualizing Experimental and Logical Workflows

To better understand the process of drug discovery and the mechanism of action for these compounds, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the principle of positive allosteric modulation.

Conclusion

The this compound framework continues to be a highly productive scaffold in the quest for novel therapeutic agents. The derivatives and analogs stemming from this core have demonstrated significant potential in oncology and neuroscience, among other fields. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and development of the next generation of this compound-based drugs. Future work will likely focus on exploring novel substitutions, developing more selective agents, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. researchgate.net [researchgate.net]

biological activity of pyrazole-pyridine compounds.

An In-depth Technical Guide to the Biological Activity of Pyrazole-Pyridine Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract